![molecular formula C11H16N6O2 B11504043 {[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11504043.png)
{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile
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Overview
Description
2-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is a complex organic compound with a molecular formula of C13H17N7O3. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE typically involves multiple stepsThe final step involves the addition of an acetonitrile group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino or morpholine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(Ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
Compared to similar compounds, 2-{[4-(ETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N6O2 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]acetonitrile |
InChI |
InChI=1S/C11H16N6O2/c1-2-13-9-14-10(17-4-7-18-8-5-17)16-11(15-9)19-6-3-12/h2,4-8H2,1H3,(H,13,14,15,16) |
InChI Key |
RWEVMQURYAKKCB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCC#N)N2CCOCC2 |
Origin of Product |
United States |
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